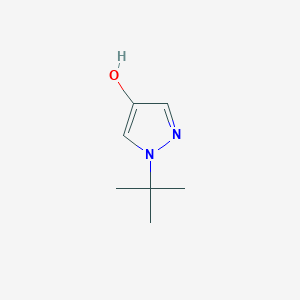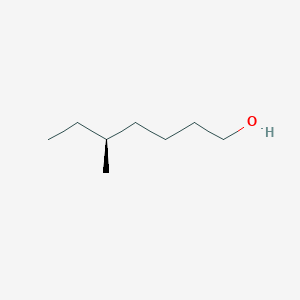![molecular formula C16H12N2O3S B1317202 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid CAS No. 950360-17-5](/img/structure/B1317202.png)
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- The primary target of this compound is caspase-3 , an intracellular protease involved in apoptosis (programmed cell death) regulation .
- Caspase-3 plays a crucial role in the initiation and execution of apoptosis by cleaving peptide bonds C-terminal to aspartic acid residues .
- Inhibition of Caspase-3 : The compound acts as an inhibitor of caspase-3. By binding to the active site of caspase-3, it prevents the protease from cleaving its substrates, thus blocking the apoptotic pathway .
- Apoptosis Suppression : In human Jurkat T cells, this compound significantly protects against apoptosis, as evidenced by annexin V-FITC/7-AAD assays .
- Apoptosis Pathway : The compound disrupts the apoptotic cascade by inhibiting caspase-3. This disruption prevents the activation of downstream apoptotic events, ultimately preserving cell viability .
- ADME Properties :
- Absorption : The compound’s lipophilicity (cLog P) affects its ability to penetrate cell membranes. Lower cLog P values enhance in vivo cell penetration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human mast cell tryptase, an enzyme involved in allergic reactions and inflammation . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction is crucial for its potential use in treating allergic conditions and other inflammatory diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacteria and fungi, indicating its antimicrobial properties . Additionally, it affects the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like human mast cell tryptase by binding to their active sites, thereby preventing substrate catalysis . This inhibition is time-dependent and involves the formation of a stable enzyme-inhibitor complex. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes and modulates immune responses without causing significant toxicity . At higher doses, it can cause adverse effects such as skin irritation and allergic reactions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions The main metabolites include o-methylsulfinylbenzamide and o-methylsulfonylbenzamide .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the cytoplasm and nucleus, by targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid typically involves the reaction of 1,2-benzisothiazol-3-ylcarbonyl chloride with 4-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid
- 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-chlorobenzoic acid
Uniqueness
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group at the 4-position of the benzoic acid moiety differentiates it from other similar compounds, potentially leading to unique reactivity and interactions .
Properties
IUPAC Name |
3-(1,2-benzothiazole-3-carbonylamino)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-9-6-7-10(16(20)21)8-12(9)17-15(19)14-11-4-2-3-5-13(11)22-18-14/h2-8H,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKXTICGMAENE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid](/img/structure/B1317120.png)







![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)




